MCC950 is a potent, selective NLRP3 inhibitor with IC50 of 7.5 nM and 8.1 nM in BMDMs and HMDMs, respectively.
MCC950
CAS No.: 210826-40-7
Cat. No.: VC0007480
Molecular Formula: C₂₀H₂₄N₂O₅S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 210826-40-7 |
---|---|
Molecular Formula | C₂₀H₂₄N₂O₅S |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea |
Standard InChI | InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23) |
Standard InChI Key | HUUSXLKCTQDPGL-UHFFFAOYSA-N |
SMILES | CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Canonical SMILES | CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O |
Molecular Structure and Mechanism of Action
Chemical Characteristics
MCC950 (chemical name: [(1R,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl] (2S)-2-[[(2S)-6-oxo-2-[[(2S,3R)-2-[(2S)-2-(pyridin-3-yl)propanamido]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanamide) is a sulfonylurea-containing compound with a molecular weight of 534.6 g/mol. Its synthesis involves a 10-step route starting from 2,3-dihydro-1H-indene, culminating in a sodium salt formulation that ensures high aqueous solubility .
Parameter | Value (Mouse) | Value (Human) |
---|---|---|
IC50 (NLRP3 inhibition) | 7.5 nM | 8.1 nM |
Oral bioavailability | 68% | Not reported |
Half-life (t1/2) | 3.27 hours | Not reported |
CYP450 inhibition (1A2/3A4) | <15% at 10 µM | <15% at 10 µM |
hERG channel inhibition (IC50) | >30 µM | >30 µM |
Data derived from liver microsome assays and automated patch-clamp studies confirm low drug-drug interaction risk and cardiotoxicity potential .
Tissue Distribution
In murine models, MCC950 achieves high plasma concentrations (Cmax = 25,333 ng/mL after 20 mg/kg oral dose) and penetrates the blood-brain barrier, enabling central nervous system applications .
Preclinical Efficacy in Disease Models
Autoimmune and Autoinflammatory Diseases
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Experimental Autoimmune Encephalomyelitis (EAE):
MCC950 reduced clinical EAE scores by 50% (p < 0.01) and decreased spinal cord demyelination by inhibiting IL-1β release . -
Cryopyrin-Associated Periodic Syndrome (CAPS):
In Nlrp3(A350VneoR) mice, MCC950 rescued 100% of neonates from lethal systemic inflammation when administered prenatally .
Metabolic and Organ-Specific Conditions
-
Acute Liver Injury (ALI):
Carbon tetrachloride (CCl4)-induced ALI mice showed 60% reduction in serum ALT/AST levels (p < 0.05) and enhanced recruitment of myeloid-derived suppressor cells (MDSCs) to the liver following MCC950 treatment . -
Atherosclerosis:
In ApoE−/− mice, MCC950 decreased atherosclerotic plaque size by 40% (p < 0.001) via IL-1β/IL-18 suppression .
Clinical Relevance and Human Data
Ex Vivo Studies
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Muckle-Wells Syndrome (MWS):
MCC950 normalized IL-1β secretion (<100 pg/mL vs. >1,000 pg/mL in controls) in peripheral blood mononuclear cells (PBMCs) from MWS patients . -
Type 2 Diabetes:
Human islets treated with MCC950 exhibited 70% reduction in IL-1β-induced β-cell apoptosis (p < 0.01) .
Ongoing Clinical Trials
As of 2025, 12 clinical trials are evaluating MCC950 in conditions including:
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Alzheimer’s disease (NCT04815456)
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Gout arthritis (NCT05139840)
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Non-alcoholic steatohepatitis (NCT05218863)
Synthesis and Formulation
Key Synthetic Steps
The synthesis involves Friedel-Crafts acylation, nitration, hydrogenation, and sulfonamide coupling (Table 2).
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Friedel-Crafts acylation | AlCl3, CH2Cl2, 0°C → 25°C | 61% |
2 | Cyclization | H2SO4, 60°C, 72 h | - |
3 | Nitration | HNO3/H2SO4, 0°C | - |
4 | Hydrogenation | Pd/C, H2, MeOH, 24 h | 62% |
5 | Isocyanate formation | Boc2O, DMAP, CH3CN, RT | 85% |
6 | Final coupling | Na salt, CH3CN, 16 h | 73% |
Formulation Strategies
The sodium salt formulation (aqueous solubility >50 mg/mL) enables intravenous and oral administration. Lyophilized powder remains stable for >24 months at −20°C .
Future Directions and Challenges
Unresolved Mechanistic Questions
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Precise molecular target within the NLRP3 complex
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Effects on NLRP3 post-translational modifications (e.g., ubiquitination)
Therapeutic Optimization
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Development of CNS-penetrant analogs for neurodegenerative diseases
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Combination therapies with IL-1 receptor antagonists
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